Tétraoxyde de plomb

Vue d'ensemble

Description

Applications De Recherche Scientifique

Lead tetroxide has a wide range of applications in scientific research and industry:

Chemistry:

- Used as a pigment in paints and coatings due to its bright red color .

- Employed in the production of lead-acid batteries .

Biology and Medicine:

- Investigated for its potential use in gas sensing applications, particularly in detecting liquefied petroleum gas (LPG) .

Industry:

Mécanisme D'action

Target of Action

Lead tetroxide, also known as minium or red lead, is an inorganic compound with the formula Pb3O4 . It primarily targets the Acyl-CoA-binding protein . This protein binds medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . It is also able to displace diazepam from the benzodiazepine (BZD) recognition site located on the GABA type A receptor .

Mode of Action

Lead tetroxide mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .

Biochemical Pathways

These strategies include biosorption, efflux, production of metal chelators like siderophores and metallothioneins, synthesis of exopolysaccharides, extracellular sequestration, and intracellular bioaccumulation .

Pharmacokinetics

Lead is known to be a neurotoxin and has been associated with brain damage and reduced cognitive capacity, especially in children . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia .

Result of Action

The molecular and cellular effects of lead tetroxide’s action are significant. Lead is a neurotoxin and has been known to cause brain damage and reduced cognitive capacity . Lead exposure can result in nephropathy, as well as blood disorders such as high blood pressure and anemia . Lead also exhibits reproductive toxicity and can result in miscarriages and reduced sperm production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of lead tetroxide. For instance, lead is one of the most recycled materials in widespread use and has the highest end-of-life recycling rate of all commonly used metals . This high recycling rate, coupled with the fact that both lead-based batteries and architectural lead sheet are manufactured from recycled material, significantly lowers the overall environmental impact of these products . This means that environmental impacts associated with mining and smelting of lead ores are minimized and in some cases avoided completely .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead tetroxide can be prepared by the calcination of lead(II) oxide (PbO) in air at temperatures between 450°C and 480°C . The reaction is as follows: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of lead(II) oxide, which can be removed by treating it with a potassium hydroxide solution .

Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]

Industrial Production Methods: In industrial settings, lead tetroxide is produced by heating lead(II) oxide in a controlled environment to ensure the correct temperature and oxygen levels. This process is carefully monitored to maintain the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Lead tetroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Lead tetroxide can be oxidized to lead dioxide (PbO₂) under certain conditions: [ \text{Pb}_3\text{O}_4 + 2 \text{HNO}_3 \rightarrow 2 \text{PbO}_2 + \text{Pb(NO}_3\text{)}_2 + \text{H}_2\text{O} ]

Reduction: Lead tetroxide can be reduced to lead(II) oxide (PbO) or metallic lead (Pb) using reducing agents such as hydrogen or carbon: [ \text{Pb}_3\text{O}_4 + 4 \text{H}_2 \rightarrow 3 \text{Pb} + 4 \text{H}_2\text{O} ]

Substitution: Lead tetroxide can react with acids to form lead salts and water: [ \text{Pb}_3\text{O}_4 + 4 \text{HCl} \rightarrow \text{PbCl}_2 + 2 \text{PbO} + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

- Oxidizing agents: Nitric acid

- Reducing agents: Hydrogen, carbon

- Acids: Hydrochloric acid

Major Products:

- Lead dioxide (PbO₂)

- Lead(II) oxide (PbO)

- Lead chloride (PbCl₂)

Comparaison Avec Des Composés Similaires

Lead tetroxide is unique among lead oxides due to its mixed valence state. Similar compounds include:

Lead(II) oxide (PbO): A yellow or red solid used in the production of lead glass and ceramics.

Lead(IV) oxide (PbO₂): A dark brown solid used as an oxidizing agent and in lead-acid batteries.

Uniqueness: Lead tetroxide’s mixed valence state allows it to participate in a wider range of chemical reactions compared to lead(II) oxide and lead(IV) oxide. Its bright red color also makes it valuable as a pigment .

Activité Biologique

Lead tetroxide, commonly known as red lead or minium, is a compound with the chemical formula Pb3O4. It is primarily used in various industrial applications, including pigments, ceramics, and as a stabilizer in plastics. However, its biological activity has raised significant concerns due to its toxicity and potential health effects. This article delves into the biological activity of lead tetroxide, emphasizing its cytotoxicity, reproductive toxicity, and environmental implications based on diverse research findings.

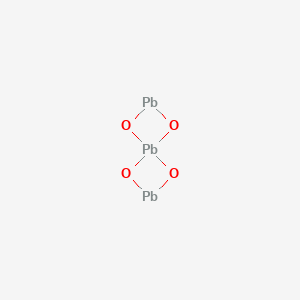

Lead tetroxide exists in two forms: a red powder (Pb3O4) and a yellowish-orange pigment. Its crystalline structure consists of lead(II) oxide (PbO) and lead(IV) oxide (PbO2), which contributes to its unique properties. The compound is poorly soluble in water but can dissolve in acidic solutions, leading to bioavailability in biological systems.

Cytotoxicity

Research has demonstrated that lead tetroxide exhibits significant cytotoxic effects on various cell lines. A study conducted on lead oxide nanoparticles (PbO-NPs), which are derived from lead tetroxide, assessed their cytotoxicity on the Neuro2A cancer cell line using the MTT assay. The findings revealed that PbO-NPs induced dose-dependent cytotoxicity, with higher concentrations leading to increased cell death. The study confirmed that the cytotoxic effects were associated with the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components .

Table 1: Cytotoxic Effects of Lead Tetroxide on Different Cell Lines

Reproductive Toxicity

Lead tetroxide is classified as a reproductive toxin, significantly affecting both male and female reproductive functions. Studies have indicated that exposure to lead compounds can result in decreased fertility rates, abnormal sperm morphology, and developmental defects in offspring. The mechanism involves interference with hormonal pathways and direct toxicity to reproductive tissues .

Case Study: Lead Poisoning Incident

A notable case involved severe lead poisoning linked to occupational exposure to lead tetroxide during ceramic glaze production. The affected individuals exhibited symptoms consistent with lead toxicity, including abdominal pain, neurological deficits, and reproductive issues. This case underscores the importance of monitoring exposure levels in industrial settings where lead tetroxide is utilized .

Environmental Impact

The environmental implications of lead tetroxide are profound due to its persistence and potential for bioaccumulation. It poses risks to aquatic life when released into water bodies through industrial runoff. Studies have shown that lead compounds can accumulate in fish and other organisms, leading to toxic effects at various trophic levels .

Table 2: Environmental Toxicity of Lead Tetroxide

| Organism | Concentration (mg/L) | Effect Observed | Reference |

|---|---|---|---|

| Fish | 0.5 | Reduced growth rate | |

| Daphnia | 1.0 | Increased mortality | |

| Algae | 0.1 | Inhibition of photosynthesis |

Antioxidant Activity

Interestingly, some studies have explored the antioxidant properties of lead oxide nanoparticles synthesized from lead tetroxide. These nanoparticles demonstrated the ability to scavenge free radicals effectively, suggesting a dual role where they can act as both toxic agents and potential therapeutic agents under controlled conditions .

Propriétés

IUPAC Name |

1,3,5,7-tetraoxa-2λ2,4,6λ2-triplumbaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFOQHDPRMAJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O1[Pb]O[Pb]12O[Pb]O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb3O4, O4Pb3 | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Lead(II,IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II,IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lead tetroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6.9e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid; [ICSC] Insoluble in water; [Ullmann], RED CRYSTALS OR POWDER. | |

| Record name | Lead tetraoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.1 g/cm³ | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1314-41-6 | |

| Record name | Orange lead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

A: Lead tetroxide, also known as minium, has the molecular formula Pb3O4 and a molecular weight of 685.6 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Several spectroscopic techniques are employed to characterize lead tetroxide, including:

- X-ray diffraction (XRD): Used to determine the crystal structure and identify different phases of lead tetroxide under varying pressure conditions. []

- Scanning electron microscopy with energy dispersive spectroscopy (SEM-EDS): This technique provides information about the morphology and elemental composition of lead tetroxide, particularly in applications like analyzing red stains on heritage marble. [, ]

- Raman spectroscopy: Offers insights into the molecular vibrations and bonding within the lead tetroxide structure. This technique helps identify the presence of lead tetroxide in complex mixtures like wax seals. []

- Fourier-transform infrared (FTIR) spectroscopy: Similar to Raman spectroscopy, FTIR provides information about the functional groups and bonding present in lead tetroxide. It is also used to analyze the composition of historical artifacts containing lead tetroxide. [, ]

A: Lead tetroxide exhibits excellent anti-corrosion properties and has been historically used in protective coatings for pipelines and steel structures. Studies demonstrate that coatings containing lead tetroxide effectively protect carbon steel against corrosion in neutral salt fog environments. [, ]

A: While lead tetroxide has been used as a pigment (minium) in historical artifacts and paintings, its presence poses challenges for conservation efforts. Red stains containing lead tetroxide are difficult to remove, and the compound's toxicity raises concerns. []

A: Yes, lead tetroxide demonstrates catalytic activity in the thermal decomposition of ammonium perchlorate (AP), a compound used in solid rocket propellants. Research shows that adding lead tetroxide nanoparticles to AP significantly alters its thermal decomposition behavior, highlighting the catalytic influence. []

A: Lead tetroxide is a toxic compound and poses serious health risks upon exposure. Ingestion of contaminated food products or traditional remedies containing lead tetroxide has resulted in lead poisoning cases, emphasizing the need for public awareness and regulatory measures. [, , ]

ANone: Several analytical techniques are used to quantify lead tetroxide, including:

- EDTA complexometric titration: This volumetric method determines lead dioxide in a sample, allowing for the calculation of lead tetroxide content. []

- Inductively coupled plasma mass spectrometry (ICP-MS): This highly sensitive technique measures the elemental composition of samples, including lead. It helps determine lead levels in various matrices, such as smokeless tobacco products potentially containing lead tetroxide. []

A: Yes, the use of lead tetroxide in pyrotechnic devices, like electric matches, raises environmental concerns due to the release of lead-containing reaction products during combustion. These products can contaminate firing areas and contribute to environmental pollution. []

A: Research explores the feasibility of using nanoscale thermite materials, also known as Metastable Intermolecular Composite (MIC) materials, as potential lead-free alternatives in electric match compositions. These materials exhibit sensitivity to thermal stimuli and could offer a less toxic option. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.